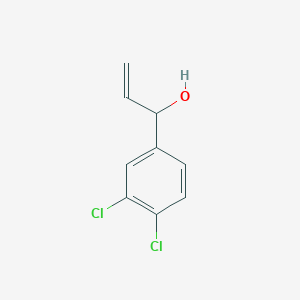
1-(3,4-Dichlorophenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Ethenyl-3,4-dichlorobenzenemethanol is an organic compound with a complex structure that includes both ethenyl and dichlorobenzenemethanol groups
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)prop-2-en-1-ol typically involves several steps, including the introduction of ethenyl and dichlorobenzenemethanol groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Grignard Reaction: This method involves the reaction of a Grignard reagent with a suitable precursor to introduce the ethenyl group.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Alpha-Ethenyl-3,4-dichlorobenzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorobenzene ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide or ammonia.
Scientific Research Applications
Alpha-Ethenyl-3,4-dichlorobenzenemethanol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Alpha-Ethenyl-3,4-dichlorobenzenemethanol can be compared with other similar compounds, such as:
Alpha-Ethenyl-3,4-dichlorobenzene: Lacks the methanol group, resulting in different chemical properties and reactivity.
3,4-Dichlorobenzenemethanol: Lacks the ethenyl group, affecting its interactions and applications.
Alpha-Ethenylbenzene: Lacks the dichlorobenzene and methanol groups, leading to distinct chemical behavior.
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9,12H,1H2 |
InChI Key |
IDBJDLSTIJLZJB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















